3-[[2-(2-amino-1-methyl-5,6-dihydro-4H-pyrimidin-4-yl)acetyl]amino]-6-(4-amino-2-oxopyrimidin-1-yl)-3,6-dihydro-2H-pyran-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[[2-(2-amino-1-methyl-5,6-dihydro-4H-pyrimidin-4-yl)acetyl]amino]-6-(4-amino-2-oxopyrimidin-1-yl)-3,6-dihydro-2H-pyran-2-carboxylic acid is a potent antineoplastic antibiotic first isolated from cultures of Streptomyces caespitosus. It is known for its ability to inhibit DNA synthesis by cross-linking the complementary strands of the DNA double helix. This unique mechanism makes it a valuable chemotherapeutic agent for treating various malignancies .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[[2-(2-amino-1-methyl-5,6-dihydro-4H-pyrimidin-4-yl)acetyl]amino]-6-(4-amino-2-oxopyrimidin-1-yl)-3,6-dihydro-2H-pyran-2-carboxylic acid involves several steps, starting with the combination of 3-amino-5-hydroxybenzoic acid, D-glucosamine, and carbamoyl phosphate to form the mitosane core. This core undergoes specific tailoring steps, including hydroxylation, O-methylation, and intramolecular amination to form the aziridine ring .
Industrial Production Methods
Industrial production of this compound typically involves fermentation processes using Streptomyces caespitosus cultures. The fermentation broth is then subjected to extraction and purification processes to isolate the active compound .
Chemical Reactions Analysis
Types of Reactions
3-[[2-(2-amino-1-methyl-5,6-dihydro-4H-pyrimidin-4-yl)acetyl]amino]-6-(4-amino-2-oxopyrimidin-1-yl)-3,6-dihydro-2H-pyran-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions include various derivatives of this compound with modified functional groups, which can exhibit different biological activities .
Scientific Research Applications
3-[[2-(2-amino-1-methyl-5,6-dihydro-4H-pyrimidin-4-yl)acetyl]amino]-6-(4-amino-2-oxopyrimidin-1-yl)-3,6-dihydro-2H-pyran-2-carboxylic acid has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying DNA cross-linking mechanisms.
Biology: Employed in research on cell cycle regulation and apoptosis.
Industry: Applied in the development of new antibiotics and anticancer drugs.
Mechanism of Action
3-[[2-(2-amino-1-methyl-5,6-dihydro-4H-pyrimidin-4-yl)acetyl]amino]-6-(4-amino-2-oxopyrimidin-1-yl)-3,6-dihydro-2H-pyran-2-carboxylic acid exerts its effects by being activated in vivo to a bifunctional and trifunctional alkylating agent. It binds to DNA, leading to cross-linking and inhibition of DNA synthesis and function. This mechanism disrupts the replication of rapidly dividing cells, making it effective against cancer cells .
Comparison with Similar Compounds
Similar Compounds
3-[[2-(2-amino-1-methyl-5,6-dihydro-4H-pyrimidin-4-yl)acetyl]amino]-6-(4-amino-2-oxopyrimidin-1-yl)-3,6-dihydro-2H-pyran-2-carboxylic acid is part of the mitomycin family, which includes:
- Mitomycin A
- Mitomycin B
- Mitomycin C
Uniqueness
This compound is unique due to its specific mechanism of DNA cross-linking, which is relatively rare among antibiotics. This property makes it particularly effective in treating certain types of cancers that are resistant to other forms of chemotherapy .
Properties
CAS No. |
2005-98-3 |
---|---|
Molecular Formula |
C17H23N7O5 |
Molecular Weight |
405.4 g/mol |
IUPAC Name |
3-[[2-(2-amino-1-methyl-5,6-dihydro-4H-pyrimidin-4-yl)acetyl]amino]-6-(4-amino-2-oxopyrimidin-1-yl)-3,6-dihydro-2H-pyran-2-carboxylic acid |
InChI |
InChI=1S/C17H23N7O5/c1-23-6-4-9(20-16(23)19)8-12(25)21-10-2-3-13(29-14(10)15(26)27)24-7-5-11(18)22-17(24)28/h2-3,5,7,9-10,13-14H,4,6,8H2,1H3,(H2,19,20)(H,21,25)(H,26,27)(H2,18,22,28) |
InChI Key |
NXYZPLILSHUEBR-QOBDMFJFSA-N |
SMILES |
CN1CCC(N=C1N)CC(=O)NC2C=CC(OC2C(=O)O)N3C=CC(=NC3=O)N |
Canonical SMILES |
CN1CCC(N=C1N)CC(=O)NC2C=CC(OC2C(=O)O)N3C=CC(=NC3=O)N |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Cytomycin; Saitomycin; |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.